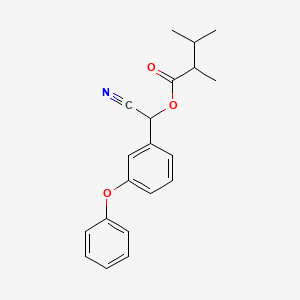
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate is a synthetic pyrethroid insecticide. It is known for its high efficacy in controlling a wide range of insect pests. This compound is commonly used in agricultural and household settings to protect crops and control insect infestations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate involves several steps. One common method includes the esterification of 3-phenoxybenzyl alcohol with 2,3-dimethylbutanoic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted phenoxy derivatives.
Scientific Research Applications
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrethroids and their environmental impact.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in developing new insecticides with improved safety profiles.
Industry: Utilized in the formulation of insecticidal products for agricultural and household use.
Mechanism of Action
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This leads to paralysis and eventual death of the insect. The molecular targets include specific isoforms of sodium channels that are more prevalent in insects than in mammals, contributing to its selective toxicity.
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: A widely used pyrethroid known for its high potency and broad-spectrum activity.
Esfenvalerate: The (S)-enantiomer of fenvalerate, known for its enhanced biological activity.
Uniqueness
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate is unique due to its specific structural features, such as the cyano group and the 2,3-dimethylbutanoate moiety. These features contribute to its high efficacy and selectivity as an insecticide. Additionally, its relatively low toxicity to mammals makes it a safer option for pest control compared to some other insecticides.
Properties
CAS No. |
62391-69-9 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2,3-dimethylbutanoate |
InChI |
InChI=1S/C20H21NO3/c1-14(2)15(3)20(22)24-19(13-21)16-8-7-11-18(12-16)23-17-9-5-4-6-10-17/h4-12,14-15,19H,1-3H3 |
InChI Key |
NNTRQQADOLJDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















